6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 4-methoxyphenol in the presence of a suitable base to form the intermediate. This intermediate is then reacted with 2-methoxyphenyl isocyanate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and phenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is thought to involve modulation of signal transduction pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A simpler analog with similar structural features.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group.
2-Methoxy-5-((phenylamino)methyl)phenol: A related compound with a phenylamino group.
Uniqueness
6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is unique due to its combination of methoxy, phenoxy, and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H30N2O5S |
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Molecular Weight |
494.6 g/mol |
IUPAC Name |
6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(2-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C27H30N2O5S/c1-30-19-9-11-20(12-10-19)34-17-23-21-16-26(33-4)25(32-3)15-18(21)13-14-29(23)27(35)28-22-7-5-6-8-24(22)31-2/h5-12,15-16,23H,13-14,17H2,1-4H3,(H,28,35) |
InChI Key |
QABJJGKUWHLBCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=CC=C4OC)OC)OC |
Origin of Product |
United States |
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